molecular formula C21H20ClNO4S2 B12131669 3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-1-benzothiophene-2-carboxamide

3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-1-benzothiophene-2-carboxamide

Cat. No.: B12131669
M. Wt: 450.0 g/mol
InChI Key: CZCUXYZYVKNCHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-1-benzothiophene-2-carboxamide is a complex organic compound that features a benzothiophene core, a chloro substituent, and a sulfone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-1-benzothiophene-2-carboxamide typically involves multiple steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized via a cyclization reaction involving a thiophene derivative and a suitable electrophile.

    Introduction of the Chloro Group: Chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Sulfone Group: The tetrahydrothiophene moiety can be oxidized to the sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Formation of the Carboxamide: The carboxamide group can be introduced through an amide coupling reaction, typically using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfone group can undergo further oxidation under strong oxidizing conditions.

    Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, and alcohols; solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Major Products

    Oxidation: Further oxidized sulfone derivatives.

    Reduction: Dechlorinated benzothiophene derivatives.

    Substitution: Substituted benzothiophene derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators. The presence of the sulfone group can enhance the compound’s binding affinity to certain biological targets.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. Its structural features suggest it might interact with specific proteins or enzymes, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which 3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-1-benzothiophene-2-carboxamide exerts its effects would depend on its specific application. For instance, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-benzyl-1-benzothiophene-2-carboxamide: Lacks the methoxy group on the benzyl moiety.

    3-chloro-N-(tetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-1-benzothiophene-2-carboxamide: Lacks the sulfone group.

    3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-1-benzothiophene-2-carboxylate: Ester instead of amide.

Uniqueness

The presence of both the sulfone group and the methoxybenzyl moiety in 3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-1-benzothiophene-2-carboxamide makes it unique compared to its analogs. These functional groups can significantly influence the compound’s reactivity, binding affinity, and overall chemical properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H20ClNO4S2

Molecular Weight

450.0 g/mol

IUPAC Name

3-chloro-N-(1,1-dioxothiolan-3-yl)-N-[(4-methoxyphenyl)methyl]-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C21H20ClNO4S2/c1-27-16-8-6-14(7-9-16)12-23(15-10-11-29(25,26)13-15)21(24)20-19(22)17-4-2-3-5-18(17)28-20/h2-9,15H,10-13H2,1H3

InChI Key

CZCUXYZYVKNCHC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=C(C4=CC=CC=C4S3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.